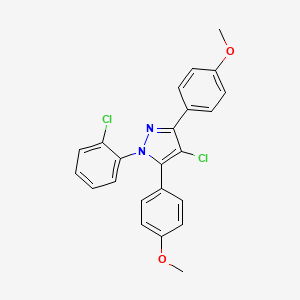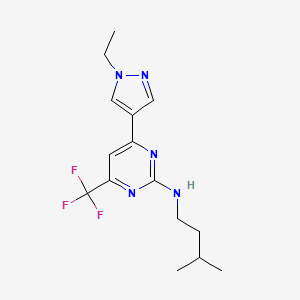![molecular formula C18H15ClFN3O3 B14926173 2-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B14926173.png)
2-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE is a complex organic compound with a unique structure that includes a pyrazole ring, a fluorobenzyl group, and a tricyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5210~2,6~]DECANE-3,5-DIONE typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Aplicaciones Científicas De Investigación
4-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics
Mecanismo De Acción
The mechanism of action of 4-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[4-Chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
- 4-Fluorobenzoyl chloride
- 4-Fluorobenzyl chloride
Uniqueness
What sets 4-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DECANE-3,5-DIONE apart from similar compounds is its unique tricyclic framework combined with the pyrazole and fluorobenzyl groups. This combination of structural features imparts specific chemical and biological properties that are not found in other compounds .
Propiedades
Fórmula molecular |
C18H15ClFN3O3 |
|---|---|
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
2-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C18H15ClFN3O3/c19-11-8-22(7-9-1-3-10(20)4-2-9)21-16(11)23-17(24)14-12-5-6-13(26-12)15(14)18(23)25/h1-4,8,12-15H,5-7H2 |
Clave InChI |
VNBBRQVXRJGHNP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=C4Cl)CC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(furan-2-yl)-3-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926091.png)
![1-benzyl-N-(3-chlorophenyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926099.png)
![N-[4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B14926101.png)
![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926108.png)
![(5-Chlorothiophen-2-yl){7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}methanone](/img/structure/B14926114.png)

![6-(4-fluorophenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926139.png)
![1,5-dimethyl-N-{2-[(phenylcarbamothioyl)amino]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B14926140.png)
![1,3-dimethyl-6-(thiophen-2-yl)-N-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926145.png)
![methyl 6-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14926146.png)
![N-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926154.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B14926159.png)
![N-(1-ethyl-1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926166.png)

